molecular formula C17H19ClN2O3 B4526016 1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid

1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid

Cat. No.: B4526016
M. Wt: 334.8 g/mol
InChI Key: SFUYARJHXHRGIN-UHFFFAOYSA-N
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Description

1-(3-(6-Chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid is a piperidine-based compound featuring a carboxylic acid moiety at position 4 and a propanoyl chain substituted with a 6-chloroindole group. The chlorine atom at position 6 of the indole may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name

1-[3-(6-chloroindol-1-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-2-1-12-3-7-19(15(12)11-14)10-6-16(21)20-8-4-13(5-9-20)17(22)23/h1-3,7,11,13H,4-6,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUYARJHXHRGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Propanoylation: The propanoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling: The final step involves coupling the 6-chloroindole derivative with the piperidine-4-carboxylic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 6-chloroindole-propanoyl substituent introduces greater steric bulk and lipophilicity compared to smaller groups like ethoxycarbonyl .
  • Sulfonyl-containing analogs (e.g., 956961-11-8) exhibit higher polarity (TPSA > 90 Ų) due to the sulfonyl group, whereas the chloroindole moiety in the target compound balances lipophilicity (ClogP ~2.5 estimated) and moderate polarity (TPSA ~75 Ų) .

Physicochemical Properties

Comparative data for solubility and drug-likeness parameters:

Compound (CAS) Log S (ESOL) TPSA (Ų) GI Absorption BBB Permeability CYP Inhibition
1026678-38-5 (Ethoxycarbonyl) -1.5 66.4 High Yes Weak
1160263-08-0 (Chloropyrimidine) -2.8 98.7 Low No Moderate
Target compound (inferred) ~-3.1* 75.2 Moderate Likely Strong*

*Estimated based on substituent effects.

Analysis :

  • The ethoxycarbonyl analog (1026678-38-5) shows superior solubility (Log S = -1.5) due to its smaller, polar substituent, whereas the target compound’s chloroindole-propanoyl group likely reduces solubility (Log S ~-3.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid

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